molecular formula C8H9N3 B8489231 5-Amino-2-cyano-3,4-dimethylpyridine

5-Amino-2-cyano-3,4-dimethylpyridine

Cat. No. B8489231
M. Wt: 147.18 g/mol
InChI Key: KGYSOBNYTTWAER-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

2-Cyano-3,4-dimethyl-5-nitropyridine (0.15g, 0.85 mmol), calcium chloride (0.05g, 0.42 mmol), and iron powder (0.44g, 7.8 mmol, 325 Mesh) were reacted as described in example 772B. Purification of the crude product by silica gel chomatography using 1:1 ether/CH2Cl2 as the eluent gave compound 773B (0.054g, 50%) as a yellow solid.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
catalyst
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([CH3:9])=[C:7]([CH3:10])[C:6]([N+:11]([O-])=O)=[CH:5][N:4]=1)#[N:2].[Cl-].[Ca+2].[Cl-]>[Fe]>[NH2:11][C:6]1[C:7]([CH3:10])=[C:8]([CH3:9])[C:3]([C:1]#[N:2])=[N:4][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
C(#N)C1=NC=C(C(=C1C)C)[N+](=O)[O-]
Name
Quantity
0.05 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0.44 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the crude product by silica gel chomatography

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=NC1)C#N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.054 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.